4-(1,2,3-Thiadiazol-4-Yl)Phenol

描述

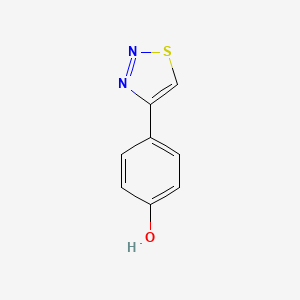

4-(1,2,3-Thiadiazol-4-Yl)Phenol is an aromatic heterocyclic compound. Its structure is defined by a phenol (B47542) ring substituted with a 1,2,3-thiadiazole (B1210528) ring at the fourth position. The basic chemical and physical properties of this compound are cataloged in various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₂OS |

| Molecular Weight | 178.21 g/mol |

| Appearance | Solid |

| InChI Key | WZYGGUZFRLVCJT-UHFFFAOYSA-N |

| CAS Number | 59834-05-8 |

Data sourced from publicly available chemical databases. sigmaaldrich.comuni.lu

The chemical significance of this compound stems from its hybrid nature. It incorporates a phenol moiety, a hydroxyl group attached to a benzene (B151609) ring, and a 1,2,3-thiadiazole ring.

Thiadiazole Chemistry: Thiadiazole is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. nih.gov It exists in several isomeric forms, including 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole (B1197879). chemmethod.com The 1,3,4-thiadiazole isomer, in particular, has been identified as a versatile pharmacophore due to its role as a bioisostere of pyrimidine, a core structure in nucleic bases. mdpi.com This structural similarity allows thiadiazole derivatives to interact with various biological targets. nih.gov The sulfur atom enhances liposolubility, which can facilitate the crossing of cellular membranes. nih.gov

Phenol Chemistry: Phenolic compounds are characterized by a hydroxyl group (-OH) directly bonded to an aromatic ring. This group can act as a hydrogen bond donor and is a key feature in many biologically active molecules, including the amino acid tyrosine and numerous natural products. The phenolic hydroxyl group can be crucial for binding to enzyme active sites and can contribute to a compound's antioxidant properties.

The fusion of these two scaffolds in this compound creates a molecule with a distinct electronic and structural profile, making it a subject of interest for synthetic and medicinal chemists.

The primary motivation for the academic investigation of compounds like this compound is the established and diverse pharmacological activity of the thiadiazole nucleus. nih.gov Thiadiazole derivatives have been extensively studied and have demonstrated a wide spectrum of biological effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.gov

The strategy of molecular hybridization, which involves combining two or more pharmacophores, is a common approach in drug discovery. The goal is to create new derivatives with potentially enhanced activity, novel mechanisms of action, or improved selectivity. The combination of the thiadiazole ring with other bioactive moieties, such as a phenol group, is a rational design strategy. Researchers synthesize these hybrid molecules to explore how the combined structure influences biological activity. For instance, the introduction of an aromatic ring at the 5th position of a 1,3,4-thiadiazole core has been shown to enhance anticancer effects. nih.gov

While direct and extensive research specifically on this compound is limited in published literature, the research landscape for closely related analogues containing both thiadiazole and phenol moieties is active. These studies provide insight into the potential areas of investigation for this class of compounds.

Academic work has focused heavily on the 1,3,4-thiadiazole isomer linked to phenolic structures. For example, a study detailed the synthesis of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol , a Schiff base derived from a thiadiazole-phenol precursor. researchgate.netijmm.ir This compound was synthesized using a microwave-assisted method and its structure was confirmed by FT-IR, ¹H-NMR, and ¹³C-NMR analysis. researchgate.net The compound was subsequently evaluated for its biological activities.

In another study, researchers synthesized 2-(5-amino-1,3,4-thiadiazole-2-yl) phenol by reacting 2-hydroxybenzoic acid with thiosemicarbazide. ijpcbs.com This intermediate was then used to create a series of derivatives that were screened for antimicrobial activity. ijpcbs.com These investigations highlight a common research trajectory: synthesis followed by biological screening.

The primary biological activities explored for these related thiadiazole-phenol compounds have been in the areas of oncology and microbiology.

Table 2: Research Findings for Compounds Related to this compound

| Compound Studied | Research Focus | Key Findings | Citations |

|---|---|---|---|

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Anticancer & Antibacterial Activity | Demonstrated in vitro anticancer activity against prostate cancer cells and antibacterial activity against various Gram-positive and Gram-negative bacteria. researchgate.netijmm.ir | researchgate.netijmm.irijmm.ir |

These studies underscore the scientific interest in the thiadiazole-phenol scaffold as a template for developing new biologically active agents. The findings from these related compounds suggest that this compound could also be a candidate for similar biological evaluations.

Structure

3D Structure

属性

IUPAC Name |

4-(thiadiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-5-12-10-9-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYGGUZFRLVCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383859 | |

| Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59834-05-8 | |

| Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1,2,3 Thiadiazol 4 Yl Phenol and Its Precursors

Retrosynthetic Analysis of 4-(1,2,3-Thiadiazol-4-yl)phenol

A logical retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection is at the C-C bond between the phenol (B47542) and thiadiazole rings. This leads to two main synthetic strategies:

Strategy A: Aryl-Thiadiazole Coupling: This approach involves the coupling of a pre-functionalized phenolic precursor with a functionalized 1,2,3-thiadiazole (B1210528). The phenolic component could be a boronic acid or a halide, while the thiadiazole would possess a complementary functional group for cross-coupling reactions.

Strategy B: Thiadiazole Formation on a Phenolic Substrate: This strategy involves constructing the 1,2,3-thiadiazole ring directly onto a pre-existing phenolic scaffold that already contains the necessary carbon framework.

A common precursor for the target molecule is 4-(4-methoxyphenyl)-1,2,3-thiadiazole (B98346), which can be demethylated in the final step to yield the desired phenol. This approach protects the potentially reactive hydroxyl group during the synthesis.

The 1,2,3-thiadiazole ring itself is typically formed through the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride. researchgate.net This retrosynthetic pathway leads back to a 4-hydroxyacetophenone or a protected derivative as a readily available starting material.

Development of Novel Synthetic Routes to the 1,2,3-Thiadiazole Moiety

The 1,2,3-thiadiazole ring is a key structural motif, and its synthesis has been the subject of extensive research.

Cyclization Reactions in 1,2,3-Thiadiazole Synthesis

The most established method for the synthesis of 4-substituted 1,2,3-thiadiazoles is the Hurd-Mori reaction . researchgate.net This reaction involves the treatment of α-methylene ketone hydrazones with thionyl chloride. For the synthesis of precursors to this compound, this would typically involve the hydrazone of 4-methoxyacetophenone.

Beyond the classical Hurd-Mori reaction, several alternative cyclization methods have been developed:

Iodine-Catalyzed Cyclization: An iodine/DMSO catalyzed selective cyclization of N-tosylhydrazones with elemental sulfur provides a one-pot synthesis of 4-aryl-1,2,3-thiadiazoles. researchgate.net This method offers a milder alternative to thionyl chloride.

Wolff Rearrangement: The Wolff rearrangement of α-diazocarbonyl compounds can lead to the formation of a ketene (B1206846) intermediate, which can then be trapped to form various derivatives. While not a direct route to 1,2,3-thiadiazoles, it is a related reaction in the chemistry of diazo compounds that are precursors to thiadiazoles. wikipedia.org

1,3-Dipolar Cycloaddition: The reaction of diazoalkanes with thiocarbonyl compounds represents a 1,3-dipolar cycloaddition approach to the 1,2,3-thiadiazole ring. nih.govwikipedia.org This method offers a different disconnection strategy for accessing the thiadiazole core.

| Cyclization Method | Precursors | Reagents | Key Features |

| Hurd-Mori Reaction | α-Methylene ketone hydrazones | Thionyl chloride (SOCl₂) | Well-established, versatile |

| Iodine-Catalyzed Cyclization | N-Tosylhydrazones, elemental sulfur | Iodine (I₂), DMSO | Milder conditions, one-pot |

| 1,3-Dipolar Cycloaddition | Diazoalkanes, thiocarbonyl compounds | - | Convergent synthesis |

Functionalization Strategies for 1,2,3-Thiadiazole Rings

To enable the coupling of the 1,2,3-thiadiazole moiety with a phenolic ring, it is often necessary to introduce a functional group at the 4- or 5-position of the thiadiazole ring.

Halogenation: The introduction of a halogen atom, typically bromine or iodine, at the 4-position of the 1,2,3-thiadiazole ring provides a handle for subsequent cross-coupling reactions. This can be achieved through various halogenating agents. The synthesis of 4-halo-1,2,3-triazoles, a related class of heterocycles, has been well-documented and similar strategies can be applied to thiadiazoles. rsc.org

Borylation: The synthesis of 1,2,3-thiadiazole-4-boronic acids or their esters allows for participation in Suzuki-Miyaura cross-coupling reactions. These can be prepared through the lithiation of the thiadiazole ring followed by quenching with a borate (B1201080) ester.

Strategies for C-C Coupling of Phenolic and Thiadiazole Moieties

The formation of the C-C bond between the phenolic and thiadiazole rings is a critical step in the synthesis of this compound.

Cross-Coupling Reactions in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of aryl-heteroaryl bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. For the synthesis of the target molecule, this could involve the reaction of a 4-halo-1,2,3-thiadiazole with 4-hydroxyphenylboronic acid (or its protected form), or conversely, a 4-halophenol derivative with a 1,2,3-thiadiazole-4-boronic acid. nih.govresearchgate.net The choice of coupling partners will depend on the availability and stability of the respective precursors.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is known for its high functional group tolerance. The synthesis could proceed via the coupling of a 4-halothiadiazole with a phenolate-derived organozinc reagent or a zincated thiadiazole with a halo-phenol.

| Cross-Coupling Reaction | Thiadiazole Precursor | Phenolic Precursor | Catalyst |

| Suzuki-Miyaura | 4-Halo-1,2,3-thiadiazole | 4-Hydroxyphenylboronic acid | Palladium complex |

| Suzuki-Miyaura | 1,2,3-Thiadiazole-4-boronic acid | 4-Halophenol | Palladium complex |

| Negishi | 4-Halo-1,2,3-thiadiazole | Organozinc phenolate | Palladium or Nickel complex |

| Negishi | Zincated 1,2,3-thiadiazole | 4-Halophenol | Palladium or Nickel complex |

Directed Ortho Metalation Approaches for Aryl-Thiadiazole Linkage

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of synthesizing this compound, DoM could be employed on the phenolic precursor.

The hydroxyl group of a phenol can act as a directing group, although it is often necessary to protect it as a more robust directing group, such as a carbamate (B1207046) or an ether. The protected phenol can then be treated with a strong base, such as an organolithium reagent, to achieve deprotonation at the ortho position. The resulting aryllithium species can then be reacted with a suitable thiadiazole-containing electrophile. While direct examples of this specific coupling are not abundant in the literature, the general principle has been applied to the synthesis of various biaryl compounds.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The primary and most established method for synthesizing 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction. bepls.com This reaction typically involves the cyclization of a hydrazone derivative, in this case, the thiosemicarbazone of 4-hydroxyacetophenone, using thionyl chloride. mdpi.com The reaction proceeds through the formation of the thiosemicarbazone, which is then treated with an excess of thionyl chloride to effect the ring closure.

Optimization of the Hurd-Mori reaction for aryl thiadiazoles often involves modifying the reaction conditions to improve the yield and purity of the product. Key parameters that can be adjusted include the reaction temperature, the solvent, and the nature of the activating agent. While specific optimization data for this compound is not extensively documented, studies on related aryl thiadiazoles provide insights into effective strategies. For instance, a facile and practical approach has been developed for 1,2,3-thiadiazoles using N-tosylhydrazones and sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), which serves as an improvement to the traditional Hurd-Mori reaction and produces good yields.

Another synthetic consideration is the protection of the phenol group. The synthesis can be carried out on a precursor with a protected phenol, such as a methoxy (B1213986) group. For example, 4-(4-methoxyphenyl)-1,2,3-thiadiazole can be synthesized and subsequently deprotected to yield the target phenol. A documented procedure for this deprotection step involves dissolving 4-(4-methoxyphenyl)- bepls.comwisdomlib.orgthiadiazole in methylene (B1212753) chloride, cooling the solution to -78°C, and then adding boron tribromide. This method has been reported to afford a high yield of 94% for the final product, this compound. chemicalbook.com

The following table illustrates the effect of different catalysts and sulfur sources on the yield of 4-aryl-1,2,3-thiadiazoles, which can be extrapolated to the synthesis of the phenolic derivative.

| Catalyst/Promoter | Sulfur Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| TBAI | Sulfur | Not specified | Good | |

| Iodine/CuCl₂ | KSCN | Not specified | Not specified | isres.org |

| Iodine/DMSO | Sulfur | DMSO | Good | chemicalbook.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of alternative energy sources, greener solvents and catalysts, and the development of one-pot syntheses.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. mdpi.comnih.govnih.gov For the synthesis of thiadiazole derivatives, microwave-assisted methods have been shown to be more efficient. nih.gov While a direct comparative study for this compound is not readily available, the synthesis of other heterocyclic compounds demonstrates the potential benefits.

The following table provides a general comparison of conventional heating versus microwave-assisted synthesis for heterocyclic compounds, illustrating the typical improvements observed.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 2-15 hours | <50 | mdpi.com |

| Microwave-Assisted Synthesis | 2-8 minutes | >70 (often 10-30% higher than conventional) | mdpi.comnih.gov |

Greener Catalysts and Reagents: The traditional Hurd-Mori reaction uses thionyl chloride, which is a corrosive and hazardous reagent. Green chemistry encourages the use of less toxic and more environmentally benign catalysts. Recent research has explored alternatives for the synthesis of 1,2,3-thiadiazoles. For instance, a metal-free approach using TBAI as a catalyst with elemental sulfur has been reported. mdpi.com Another green method involves the use of iodine in combination with dimethyl sulfoxide (B87167) (DMSO) to mediate the cyclization of N-tosylhydrazones with sulfur. chemicalbook.com Photocatalysis using visible light and cercosporin (B1668469) has also been shown to be a sustainable method for preparing 1,2,3-thiadiazoles under mild conditions.

One-Pot Synthesis: One-pot reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are a cornerstone of green chemistry as they reduce solvent waste, energy consumption, and purification steps. nih.govnih.govacgpubs.org The synthesis of 4-aryl-1,2,3-thiadiazoles has been achieved in a one-pot fashion from aryl ketones, tosylhydrazide, and elemental sulfur, catalyzed by iodine in DMSO. chemicalbook.com Applying such a strategy to 4-hydroxyacetophenone could provide a more sustainable route to this compound.

Advanced Spectroscopic and Computational Characterization of 4 1,2,3 Thiadiazol 4 Yl Phenol

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Bonding Characterization of 4-(1,2,3-Thiadiazol-4-Yl)Phenol

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the conformational analysis and bonding characterization of this compound. These methods probe the vibrational modes of the molecule, providing a fingerprint of its structural features.

The analysis of the vibrational spectra of thiadiazole derivatives is often supported by Density Functional Theory (DFT) calculations, which aid in the precise assignment of observed bands to specific molecular motions. nih.gov For analogous compounds, the FTIR and Raman spectra are characterized by distinct vibrational modes corresponding to the phenol (B47542) ring and the 1,2,3-thiadiazole (B1210528) heterocycle.

Key vibrational modes for this compound are expected to include:

O-H Stretching: A broad band in the high-frequency region of the FTIR spectrum (typically 3200-3600 cm⁻¹) is indicative of the phenolic hydroxyl group, often broadened due to hydrogen bonding.

Aromatic C-H Stretching: Sharp bands are anticipated above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the phenyl ring.

C=C Stretching: Vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Thiadiazole Ring Vibrations: The stretching and bending vibrations of the C=N, N=N, and C-S bonds within the thiadiazole ring give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). For instance, C-N stretching in a related benzotriazole (B28993) compound was observed at 1382 and 1307 cm⁻¹. researchgate.net

C-O Stretching: The stretching vibration of the phenolic C-O bond is typically found in the 1200-1300 cm⁻¹ range. researchgate.net

The planarity and rotational barriers between the phenyl and thiadiazole rings influence the vibrational coupling and can be investigated by analyzing shifts in band positions and intensities. Conformational isomers, if present, would lead to the appearance of additional bands or shoulders in the spectra.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H Stretch | 3200-3600 | FTIR |

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |

| C=C Aromatic Stretch | 1450-1600 | FTIR, Raman |

| C=N Stretch (Thiadiazole) | 1550-1650 | FTIR, Raman |

| C-O Stretch | 1200-1300 | FTIR |

| C-S Stretch (Thiadiazole) | 600-800 | Raman |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Patterns in this compound

Electronic spectroscopy provides critical insights into the electronic transitions and the extent of π-conjugation within the molecule. The UV-Vis absorption and fluorescence emission spectra are dictated by the interplay between the electron-donating phenol group and the electron-withdrawing thiadiazole ring.

The UV-Vis spectrum of thiadiazole derivatives typically exhibits absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net For this compound, the conjugation between the phenyl and thiadiazole rings is expected to result in absorption maxima at longer wavelengths (bathochromic shift) compared to the individual, unconjugated chromophores. The position and intensity of these bands are sensitive to solvent polarity, reflecting changes in the ground and excited state dipole moments.

Fluorescence spectroscopy reveals the molecule's emissive properties upon excitation. Many thiadiazole derivatives are known to be fluorescent, with their emission characteristics being highly dependent on molecular structure and environment. nih.govnih.gov Studies on similar compounds have shown dual fluorescence, which can be attributed to phenomena such as excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group or the formation of different conformers in the excited state. nih.govresearchgate.net The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. The Stokes shift, the difference between the absorption and emission maxima, provides information about the extent of structural rearrangement in the excited state.

Table 2: Typical Electronic Spectroscopy Data for Phenyl-Thiadiazole Derivatives

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Absorption λmax | 300-400 nm | π-π* and n-π* transitions |

| Emission λmax | 400-550 nm | Reveals excited state properties |

| Stokes Shift | 50-150 nm | Indicates excited state relaxation |

| Quantum Yield | Variable (can be high) | Efficiency of fluorescence |

| Solvatochromism | Often observed | Indicates changes in dipole moment upon excitation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Processes of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural assignment of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the proton of the thiadiazole ring is expected to appear as a singlet at a downfield chemical shift due to the ring's aromaticity and the presence of electronegative heteroatoms. The protons on the phenyl ring will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The phenolic hydroxyl proton typically gives a broad singlet, the position of which is sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbon atoms of the thiadiazole ring are expected to resonate at significantly downfield shifts. ias.ac.inresearchgate.net The carbon attached to the hydroxyl group (C-O) and the carbon linking the two rings will also have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenolic OH | ¹H | 5.0 - 10.0 | broad s |

| Phenyl H (ortho to OH) | ¹H | 6.8 - 7.2 | d |

| Phenyl H (ortho to Thiadiazole) | ¹H | 7.6 - 8.0 | d |

| Thiadiazole H | ¹H | 8.5 - 9.5 | s |

| Phenyl C (ipso-OH) | ¹³C | 155 - 160 | s |

| Phenyl C (ipso-Thiadiazole) | ¹³C | 125 - 130 | s |

| Phenyl C (ortho to OH) | ¹³C | 115 - 120 | d |

| Phenyl C (ortho to Thiadiazole) | ¹³C | 128 - 132 | d |

| Thiadiazole C-4 | ¹³C | 140 - 150 | s |

| Thiadiazole C-5 | ¹³C | 130 - 140 | d |

Predicted values are based on data from analogous compounds. ias.ac.inresearchgate.netmdpi.com

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the isolated molecular ion, are used to elucidate the structure and fragmentation pathways.

A characteristic fragmentation pattern for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. nih.gov This is a key diagnostic fragmentation that helps to identify the 1,2,3-thiadiazole core. nih.gov The resulting radical cation can then undergo further fragmentation.

For this compound, the proposed fragmentation pathway would likely initiate with the loss of N₂ to form a thirene or related radical species. Subsequent fragmentation could involve the loss of CO from the phenol moiety or cleavage of the bond between the two rings, leading to characteristic fragment ions. The analysis of these fragmentation patterns provides definitive structural confirmation.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Ion | Proposed Structure | Significance |

|---|---|---|

| [M]⁺ | C₈H₆N₂OS⁺ | Molecular Ion |

| [M - N₂]⁺ | C₈H₆OS⁺ | Characteristic loss from 1,2,3-thiadiazole |

| [M - N₂ - CO]⁺ | C₇H₆S⁺ | Subsequent loss from the phenolic ring |

| [C₆H₅O]⁺ | Phenoxy cation | Fragment from cleavage between rings |

| [C₂HNS]⁺ | Thiadiazole ring fragment | Fragment from cleavage between rings |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals/Salts

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While the specific crystal structure for this compound has not been reported in the searched literature, analysis of related thiadiazole derivatives allows for predictions of its solid-state behavior. nih.gov

Theoretical and Computational Chemistry Approaches for this compound

Theoretical and computational methods are vital for complementing experimental data and providing a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of this compound

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.govdergipark.org.tr For this compound, DFT calculations can be used to:

Optimize the molecular geometry: This predicts the most stable conformation and provides theoretical bond lengths and angles that can be compared with experimental data.

Calculate vibrational frequencies: Theoretical IR and Raman spectra can be generated to aid in the assignment of experimental spectra. nih.gov

Analyze the frontier molecular orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic transitions and reactivity. researchgate.netresearchgate.net The HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed over the electron-accepting thiadiazole ring. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Predict electronic spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the energies and oscillator strengths of electronic transitions, providing theoretical UV-Vis spectra. researchgate.net

Generate Molecular Electrostatic Potential (MEP) maps: These maps visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting reactivity in chemical reactions. researchgate.net

The combination of these advanced spectroscopic and computational techniques provides a comprehensive characterization of this compound, elucidating its structural, vibrational, and electronic properties with a high degree of detail.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic behavior of molecules over time. For this compound, MD simulations can provide profound insights into its conformational landscape and the nature of its intermolecular interactions, which are crucial for understanding its physical properties and potential biological activity.

The conformational landscape of this compound is primarily defined by the rotational barrier around the single bond connecting the phenyl and 1,2,3-thiadiazole rings. This rotation dictates the relative orientation of the two rings, which can range from coplanar to perpendicular. MD simulations can map this landscape by calculating the potential energy as a function of the dihedral angle between the two rings. The results of such simulations typically reveal the most stable, low-energy conformations and the energy barriers to transition between them. These preferred conformations are critical as they represent the most likely shapes the molecule will adopt in various environments.

Intermolecular interactions are the forces that govern how molecules of this compound interact with each other and with solvent molecules. These interactions are fundamental to its solubility, crystal packing, and binding affinity to biological targets. MD simulations can model these interactions in detail. For this compound, key interactions would include hydrogen bonding involving the phenolic hydroxyl group, π-π stacking between the aromatic phenyl and thiadiazole rings, and weaker van der Waals forces. By simulating a system of multiple molecules, MD can reveal the preferred modes of dimerization and aggregation, as well as solvation structures. For instance, simulations can show the formation of hydrogen-bonded networks and how the aromatic rings align to maximize stabilizing π-π interactions.

The following table illustrates the type of data that can be obtained from a conformational analysis using computational methods. The dihedral angle represents the twist between the phenyl and thiadiazole rings, and the relative energy indicates the stability of that conformation.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Stability |

| 0 | 2.5 | Eclipsed (Unstable) |

| 30 | 0.0 | Skewed (Most Stable) |

| 60 | 1.8 | Skewed (Less Stable) |

| 90 | 3.0 | Perpendicular (Unstable) |

| Please note that the data in this table is illustrative and intended to represent the type of results obtained from molecular dynamics simulations. |

Investigations into the Biological and Pharmacological Activity Mechanisms of 4 1,2,3 Thiadiazol 4 Yl Phenol

In Vivo Mechanistic Investigations of 4-(1,2,3-Thiadiazol-4-Yl)Phenol

Target Engagement and Downstream Pathway Analysis of this compound

Currently, there is no published research that identifies the specific biological targets of this compound. Consequently, information regarding its engagement with cellular components and the subsequent modulation of downstream signaling pathways is unavailable. Elucidating these aspects would be a critical first step in understanding the compound's pharmacological potential.

Computational Biology and Cheminformatics in Mechanistic Elucidation of this compound

Computational approaches are powerful tools for predicting and understanding the interactions of small molecules with biological targets.

Molecular Docking and Dynamics for Ligand-Target Interactions of this compound

Molecular docking and dynamics simulations are contingent on knowing the biological target of a compound. As the target(s) of this compound have not been identified, no specific molecular docking or dynamics studies have been published. Such studies would provide valuable insights into the binding mode and affinity of the compound once a target is known.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds Related to this compound

Pharmacophore modeling and virtual screening are powerful computational tools in drug discovery, enabling the identification of novel molecular scaffolds with the potential for desired biological activity. These methods are particularly valuable when exploring the therapeutic potential of a specific chemical entity like this compound, for which extensive experimental data may be limited.

Detailed research into pharmacophore models derived directly from this compound is not extensively documented in publicly available literature. However, the principles of these techniques can be applied to explore its potential. A pharmacophore model for this compound would typically comprise key chemical features essential for biological activity. These features would likely include a hydrogen bond donor (the hydroxyl group of the phenol), a hydrogen bond acceptor (the nitrogen atoms in the thiadiazole ring), and an aromatic ring feature.

Virtual screening campaigns could then utilize such a pharmacophore model to search large chemical libraries for compounds that match these features in a similar spatial arrangement. This approach facilitates the discovery of structurally diverse molecules that may mimic the biological activity of the parent compound, thus leading to the identification of novel scaffolds.

While specific virtual screening studies centered on this compound are not prominent, broader screening efforts on thiadiazole derivatives have been undertaken. For instance, studies on other thiadiazole isomers have demonstrated the utility of these computational methods in identifying potent inhibitors for various biological targets. These studies, although not directly focused on the 1,2,3-thiadiazole (B1210528) isomer, underscore the potential of the thiadiazole scaffold in drug design and the applicability of virtual screening in exploring its chemical space.

The process of a typical virtual screening workflow that could be applied to this compound is outlined below:

| Step | Description |

| 1. Target Identification | Selection of a biological target (e.g., enzyme, receptor) based on a therapeutic hypothesis. |

| 2. Pharmacophore Model Generation | Creation of a 3D pharmacophore model based on the structure of this compound or a known active ligand of the target. |

| 3. Database Preparation | Assembling a large library of chemical compounds for screening. |

| 4. Virtual Screening | Using the pharmacophore model to filter the compound library, selecting molecules that match the key chemical features. |

| 5. Molecular Docking | Further refining the selected hits by predicting their binding mode and affinity to the biological target. |

| 6. Hit Selection and Experimental Validation | Prioritizing the most promising candidates for synthesis and in vitro biological testing. |

It is important to note that while these computational approaches are highly valuable, experimental validation remains crucial to confirm the biological activity of any identified hits.

Biological and Pharmacological Activities of Related Thiadiazole Derivatives

While direct and extensive research on the biological and pharmacological mechanisms of this compound is limited, studies on its isomers and related derivatives provide valuable insights into its potential therapeutic applications. The thiadiazole nucleus is a versatile scaffold known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects. sysrevpharm.org

Research on a related compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol (B47542), which shares the phenol moiety, has demonstrated notable biological activity. In one study, this compound was synthesized and evaluated for its antibacterial and anticancer properties. ijmm.irijmm.irresearchgate.net The study revealed that the compound exhibited enhanced anticancer activity against prostate cancer cells in vitro while showing no effect on normal cells. ijmm.irresearchgate.net Furthermore, it displayed antibacterial activity against both Gram-positive and Gram-negative bacteria. ijmm.irijmm.irresearchgate.net

The anticancer potential of thiadiazole derivatives has been a significant area of investigation. For example, a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles were found to act as inhibitors of Hsp90, a chaperone protein crucial for the development of tumor cells. nih.gov Another study on 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenol showed cytotoxic activity against MCF-7 breast cancer cell lines. nih.gov These findings highlight the potential of the thiadiazole scaffold in the development of novel anticancer agents.

In the realm of antimicrobial activity, various thiadiazole derivatives have shown promise. A study on new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide demonstrated significant antimicrobial effects, particularly against Gram-positive bacteria. mdpi.com Another investigation into 1,2,3-thia- and 1,2,3-selenadiazole derivatives found them to be active against the yeast-like fungi C. albicans and certain bacteria. nih.gov

The table below summarizes the biological activities of some thiadiazole derivatives, providing an indication of the potential activities that could be explored for this compound.

| Compound/Derivative | Biological Activity | Findings | Reference(s) |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Anticancer | Enhanced activity against prostate cancer cells in vitro. | ijmm.irijmm.irresearchgate.net |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Antibacterial | Active against Klebsiella pneumoniae, Bacillus cereus, Staphylococcus aureus, and Escherichia coli. | ijmm.irijmm.irresearchgate.net |

| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | Anticancer | Acted as inhibitors of Hsp90. | nih.gov |

| 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenol | Anticancer | Showed cytotoxic activity against MCF-7 breast cancer cells. | nih.gov |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Antimicrobial | Showed strong antibacterial activity, mainly against Gram-positive bacteria. | mdpi.com |

| 1,2,3-Thia- and 1,2,3-selenadiazole derivatives | Antimicrobial | Active against C. albicans and certain bacteria. | nih.gov |

It is crucial to reiterate that these findings are for related compounds and not for this compound itself. Direct experimental investigation is necessary to elucidate the specific biological and pharmacological activity mechanisms of this particular compound.

Emerging Research Directions and Future Perspectives for 4 1,2,3 Thiadiazol 4 Yl Phenol

Role of 4-(1,2,3-Thiadiazol-4-Yl)Phenol in Advanced Materials Science Applications

The exploration of this compound and its derivatives in advanced materials science is an area ripe with potential. The inherent photophysical properties of the thiadiazole ring, such as fluorescence and charge-transfer characteristics, make it a candidate for applications in optoelectronics and specialized polymers.

Optoelectronics

While direct research on the optoelectronic properties of this compound is still in its early stages, the broader class of thiadiazole derivatives has shown considerable promise. These compounds are being investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The 1,2,3-thiadiazole (B1210528) scaffold can act as an electron-accepting unit, which, when combined with an electron-donating group like a phenol (B47542), can lead to intramolecular charge transfer (ICT) phenomena. This ICT character is crucial for developing materials with tunable emission wavelengths and high quantum yields. Future research will likely focus on synthesizing derivatives of this compound with various substituents to modulate their electronic properties and enhance their performance in optoelectronic devices.

Polymers

The incorporation of this compound as a monomer or a functional pendant group in polymers is another exciting research avenue. The thiadiazole ring can impart desirable properties to polymers, such as thermal stability, specific optical responses, and the ability to coordinate with metal ions. For instance, polymers containing this moiety could be designed as sensors, where the binding of an analyte to the phenolic group or the thiadiazole ring could induce a change in the polymer's fluorescence or conductivity. Furthermore, the synthesis of cross-linked polymer compounds containing 1,2,3-thiadiazoles has been noted for various applications. isres.org The reactivity of the phenolic hydroxyl group allows for straightforward incorporation into polyester (B1180765) or polycarbonate backbones, opening up possibilities for creating novel functional materials.

Catalytic Applications of this compound or its Metal Complexes

The nitrogen and sulfur atoms within the 1,2,3-thiadiazole ring of this compound present potential coordination sites for metal ions. This has led to an interest in the catalytic applications of its metal complexes. While specific catalytic studies on complexes of this particular ligand are not yet widely reported, the broader field of thiadiazole-based catalysts provides a strong foundation for future research.

It is anticipated that metal complexes of this compound could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, influenced by the phenolic group, could play a crucial role in modulating the reactivity of the metal center. Future work in this area will likely involve the synthesis and characterization of various transition metal complexes and the systematic evaluation of their catalytic performance in a range of organic reactions.

Development of Advanced Drug Delivery Systems Incorporating this compound

The development of sophisticated drug delivery systems is a cornerstone of modern medicine, and functional molecules like this compound could play a role in this field. The concept of using thiolated polymers, or "thiomers," for drug delivery is gaining traction due to their mucoadhesive properties and ability to form stable nanoparticle formulations.

By incorporating this compound into a polymer backbone, it may be possible to create novel drug carriers. The thiadiazole moiety could offer specific interactions with biological targets, while the phenolic group provides a handle for further functionalization, such as attaching targeting ligands or modulating the carrier's solubility. Thiolated polymers have shown potential in overcoming biological barriers and enabling the controlled release of therapeutic agents. Future research could explore the synthesis of polymers from this compound and their evaluation as nanocarriers for various drugs, potentially leading to more effective and targeted therapies.

Systems Biology and Network Pharmacology Approaches to this compound Research

As the complexity of biological systems becomes more apparent, researchers are turning to systems biology and network pharmacology to understand the multifaceted effects of chemical compounds. These approaches are particularly relevant for a molecule like this compound, which, based on the known activities of related thiadiazoles, could interact with multiple biological targets.

Thiadiazole derivatives have been identified as inhibitors of various enzymes, including kinases, which are key nodes in cellular signaling networks. mdpi.comresearchgate.net By employing network pharmacology, researchers can predict the potential protein targets of this compound and its derivatives and map their interactions within the complex web of biological pathways. This can help to elucidate the compound's mechanism of action and identify potential therapeutic applications or off-target effects. Systems biology models can then be used to simulate the downstream consequences of these interactions, providing a holistic understanding of the compound's biological activity.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools are being increasingly applied to the design and optimization of novel compounds, and the 1,2,3-thiadiazole scaffold is no exception.

Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be developed to predict the biological activity or physical properties of this compound derivatives based on their chemical structure. isres.org By training these models on existing data for related compounds, researchers can virtually screen large libraries of potential derivatives to identify those with the most promising characteristics, be it for a specific biological target or a desired material property. This in silico approach can significantly accelerate the discovery process and reduce the need for extensive and costly experimental work. As more data on this compound and its analogues become available, the predictive power of these AI and ML models will undoubtedly increase, paving the way for the rapid development of new and improved applications.

常见问题

Q. Basic Research Focus

- 1H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for phenol and thiadiazole rings) and hydroxyl protons (δ ~5–6 ppm, broad singlet). For example, in derivative 6a (), the phenolic -OH appears as a singlet at δ 6.53 ppm.

- 13C NMR : Thiadiazole carbons resonate at δ 149–155 ppm, while phenolic carbons appear at δ 115–130 ppm.

- IR : The hydroxyl stretch (ν ~3280 cm⁻¹) and thiadiazole C=N/C-S stretches (ν 1450–1600 cm⁻¹) confirm functional groups .

Advanced Consideration : For ambiguous cases, 2D NMR (e.g., HSQC, HMBC) can resolve overlapping signals. uses DEPT-135 to distinguish CH₂ and CH₃ groups in cycloalkyl substituents .

What strategies improve yield in thiadiazole ring formation during synthesis?

Q. Advanced Research Focus

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in cyclization steps, while acetonitrile minimizes side reactions ().

- Temperature Control : Room-temperature reactions (e.g., 20–25°C) reduce thermal decomposition, as seen in for triazole-thiadiazole hybrids.

- Catalysis : Using Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerates ring closure. achieved 52% yield for cyclobutyl derivatives via optimized stoichiometry .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. notes hazards like respiratory irritation and aquatic toxicity .

How can researchers assess the potential of this compound derivatives as Hsp90 inhibitors?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Introduce cyclic alkyl groups (e.g., cyclopentyl) to enhance hydrophobic interactions with Hsp90’s ATP-binding pocket. demonstrates isoform specificity via steric hindrance from cyclobutylmethyl groups .

- In Vitro Assays : Use fluorescence polarization (FP) assays to measure competitive binding against radiolabeled geldanamycin.

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses, as shown in for compound 6a .

What analytical techniques resolve contradictions in spectral data for thiadiazole derivatives?

Q. Advanced Research Focus

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., reports [M+H]+ = 369.1267 for C20H21N2O3S).

- X-ray Crystallography : Definitive structural confirmation, especially for polymorphic forms.

- Cross-Validation : Compare experimental and computed NMR shifts (e.g., using ACD/Labs or Gaussian) to identify misassignments .

How do substituents on the thiadiazole ring influence electronic properties?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.

- Electron-Donating Groups (EDGs) : Methoxy groups stabilize the ring but may reduce binding affinity in biological targets. shows 4-methoxyphenyl derivatives exhibit moderate Hsp90 inhibition compared to halogens .

What are best practices for scaling up synthesis while maintaining purity?

Q. Advanced Research Focus

- Process Optimization : Use flow chemistry for exothermic reactions (e.g., cyclizations) to improve heat dissipation.

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for large batches. achieved >95% purity via gradient elution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。